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Technical Support Center: ID-8 Ovarian Cancer
Model
This guide provides researchers, scientists, and drug development professionals with

comprehensive technical support for utilizing the ID-8 syngeneic mouse model of ovarian

cancer. It offers troubleshooting advice and detailed protocols to ensure consistent and

reproducible tumor growth for preclinical studies.

Frequently Asked Questions (FAQs)
Q1: What are ID-8 cells? A1: The ID-8 cell line is a widely used murine model for epithelial

ovarian cancer.[1] It was derived from C57BL/6 mouse ovarian surface epithelial cells that

underwent spontaneous malignant transformation after multiple passages in vitro.[2] When

injected into immunocompetent C57BL/6 mice, these cells form tumors and ascites, mimicking

aspects of human ovarian cancer progression.[1][3]

Q2: What is the correct mouse strain for the ID-8 syngeneic model? A2: The ID-8 cell line is

derived from C57BL/6 mice, so this is the appropriate syngeneic, immune-competent strain for

establishing tumors.[4] Experiments typically use 6- to 10-week-old female C57BL/6 mice.[5][6]

[7]

Q3: What are the recommended cell culture conditions for ID-8 cells? A3: ID-8 cells are

typically cultured in high-glucose Dulbecco's Modified Eagle's Medium (DMEM).[3][4] The
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medium is supplemented with 4% to 10% Fetal Bovine Serum (FBS), penicillin/streptomycin,

and sometimes insulin-transferrin-selenium (ITS).[4] Cells are maintained in a humidified

incubator at 37°C with 5% CO2.[4] It is recommended to use the cells for experiments before

they reach a high passage number (e.g., >20 passages) to maintain their tumorigenic

properties.

Q4: What are the primary methods for injecting ID-8 cells to establish tumors? A4: The three

common methods are intraperitoneal (i.p.), orthotopic (into the ovarian bursa), and

subcutaneous (s.c.) injection.

Intraperitoneal (i.p.) injection is the most common method, modeling widespread peritoneal

dissemination and ascites, characteristic of advanced human ovarian cancer.[1][3]

Orthotopic injection into the ovarian bursa creates a primary ovarian tumor that can

subsequently metastasize, closely recapitulating clinical disease progression.[4][8][9]

Subcutaneous (s.c.) injection forms a localized tumor under the skin. This model is less

representative of ovarian cancer progression but can be useful for preliminary studies or

when easy tumor measurement is required.[9]

Troubleshooting Guide: Inconsistent Tumor Growth
Q5: I've injected ID-8 cells, but no tumors are growing. What went wrong? A5: Failure to

establish tumors, or a poor "take-rate," can be attributed to several factors:

Cell Viability: Ensure cell viability is high (>90%) at the time of injection. Rough handling,

such as vigorous vortexing, can damage cells.

Cell Passage Number: Use lower passage cells. Cells that have been in culture for too long

(>20 passages) may lose their tumorigenicity.

Cell Number: The number of injected cells may be insufficient. For i.p. injections, at least

1x10^6 cells are often required, with some protocols using up to 1x10^7 for more consistent

growth.[2][10]

Injection Technique: Improper injection technique can lead to cell loss. For instance, in an i.p.

injection, the needle may not have entered the peritoneal cavity correctly. For orthotopic
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injections, leakage from the bursa can occur.

Mouse Strain: Confirm you are using C57BL/6 mice, as the ID-8 cells are syngeneic to this

strain and will be rejected by the immune system of other strains.

Q6: My mice show significant variability in tumor size and ascites volume. How can I improve

consistency? A6: High variability is a common challenge. To improve consistency:

Prepare a Single-Cell Suspension: Clumped cells will lead to inconsistent dosing and tumor

formation. Ensure complete cell detachment with trypsin or Accutase and gently pipette to

create a uniform single-cell suspension before injection.

Standardize Cell Number: Carefully count cells and resuspend them in a precise volume to

ensure each mouse receives the same dose. Injecting a higher number of cells, such as

1.0×10^7 for i.p. models, can yield more consistent tumor growth compared to 5.0×10^6

cells.[2]

Use Matrigel: For orthotopic or subcutaneous injections, resuspending cells in Matrigel can

help localize the cells and improve tumor establishment and consistency.[6]

Injection Accuracy: Be meticulous with the injection procedure. For i.p. injections, ensure

consistent placement within the peritoneal cavity. For orthotopic injections, practice the

technique to minimize leakage from the ovarian bursa.

Animal Health: Use healthy, age-matched mice for each cohort. Stress and underlying health

issues can impact the immune system and tumor development.

Q7: My orthotopic tumors are growing, but I am not seeing metastases or ascites. Is this

normal? A7: Yes, this can be normal depending on the timeline. In orthotopic ID-8 models,

primary tumors form first, with metastases and ascites appearing at later time points, often not

becoming significant until 12 weeks or more post-implantation.[4][8]

Experimental Protocols & Data
Protocol 1: ID-8 Cell Culture & Subculturing

Culture Medium: Prepare high-glucose DMEM with 4% FBS, 1% penicillin/streptomycin, and

1% insulin-transferrin-selenium-X supplement.[4]
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Thawing: Rapidly thaw a frozen vial of ID-8 cells in a 37°C water bath. Transfer cells to a

conical tube and slowly add 9 mL of pre-warmed culture medium dropwise to avoid osmotic

shock. Centrifuge at 300 x g for 3-5 minutes, discard the supernatant, and resuspend in

fresh medium in an appropriately sized flask (e.g., T225, as cells proliferate rapidly).

Subculturing: When cells reach 80-90% confluency, wash with sterile PBS.[11] Add Accutase

or 0.05% Trypsin-EDTA and incubate at 37°C for 3-5 minutes until cells detach.

Neutralization & Collection: Add at least an equal volume of complete medium to neutralize

the trypsin. Collect the cell suspension and centrifuge at 300 x g for 5 minutes.[11]

Reseeding: Resuspend the cell pellet in fresh medium and plate into new flasks at the

desired density.

Protocol 2: Preparation of Cells for Injection
Harvest cells as described in the subculturing protocol.

After centrifugation, resuspend the cell pellet in sterile, serum-free PBS or medium.

Count the cells using a hemocytometer or automated cell counter and assess viability with

trypan blue. Viability should be >90%.

Centrifuge the required number of cells again and resuspend them in the final injection

vehicle (e.g., sterile PBS or a PBS/Matrigel mixture) to achieve the desired final

concentration.[5][6]

Keep the cell suspension on ice to maintain viability until injection. Gently mix the

suspension before drawing into the syringe for each injection to ensure a uniform cell

concentration.

Protocol 3: Intraperitoneal (i.p.) Injection
Properly restrain the mouse, tilting it slightly head-down to allow the abdominal organs to

shift forward.

Using a 27-30 gauge needle, insert the needle into the lower right quadrant of the abdomen

to avoid hitting the cecum or bladder.
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Gently aspirate to ensure no fluid (urine, blood) or air is drawn back, confirming correct

placement in the peritoneal cavity.

Slowly inject the cell suspension (typically 0.2-0.5 mL volume).[12]

Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.

Protocol 4: Orthotopic (Intra-bursal) Injection
Note: This is a surgical procedure and requires appropriate anesthesia, analgesia, and aseptic

technique under an approved animal protocol.

Anesthetize a 6-8 week old female C57BL/6 mouse.[5]

Make a small incision in the skin and abdominal wall on the left flank to expose the

peritoneal cavity.

Locate the ovary and gently exteriorize it along with the surrounding fat pad.

Using a Hamilton syringe with a 30G needle, carefully inject the ID-8 cell suspension (e.g.,

1x10^6 cells in 10 µL of PBS) directly into the ovarian bursa, the transparent membrane

surrounding the ovary.[5]

Return the ovary to the peritoneal cavity.

Suture the abdominal wall and skin incisions separately.[5]

Provide post-operative care, including analgesics and monitoring.

Quantitative Data Summary
Table 1: Recommended ID-8 Cell Inoculum for Tumor Models
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Injection
Route

Cell
Number

Vehicle
Mouse
Strain

Expected
Outcome

Reference(s
)

Intraperitonea

l (i.p.)

5 x 10^6 - 1 x

10^7
PBS C57BL/6

Peritoneal

tumors,

ascites

[2][12]

Orthotopic
5 x 10^5 - 1 x

10^6

PBS or

Matrigel
C57BL/6

Primary

ovarian

tumor,

eventual

metastasis

and ascites

[5][6]

Subcutaneou

s (s.c.)

1 x 10^6 - 5 x

10^6

PBS or

Matrigel
C57BL/6

Localized,

palpable

tumor

[9]

Table 2: Tumor Growth Comparison in an Orthotopic Model (1x10^6 ID-8 Cells)[5]

Time Point Metric
Injected Cell
Suspension (ICS)

Cell Sheet (CS)
Graft

8 Weeks Tumor Volume (mm³) 30.71 ± 18.80 55.84 ± 10.71

Ovary Weight (g) 0.021 ± 0.010 0.049 ± 0.007

12 Weeks Tumor Volume (mm³) 128.13 ± 44.02 283.95 ± 71.68

Ovary Weight (g) 0.106 ± 0.030 0.393 ± 0.093

Visual Guides: Workflows and Logic Diagrams
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Phase 2: Tumor Implantation
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Monitor Tumor Growth
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Caption: Experimental workflow for establishing and analyzing ID-8 tumors.
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Problem:
Inconsistent or No

Tumor Growth

Are cells healthy?
(Viability >90%, low passage)

Is cell dose adequate?
(e.g., >5x10^6 for i.p.)

Yes

Solution:
Use new, low-passage

cell stock. Handle gently.

No

Was injection technique
consistent and accurate?

Yes

Solution:
Increase cell number per

injection. Recount carefully.

No

Was it a single-cell
suspension (no clumps)?

Yes

Solution:
Refine injection procedure.

Consider using Matrigel.

No

Solution:
Ensure clumps are removed.

Mix before each injection.

No

Consistent
Tumor Growth

Yes

Click to download full resolution via product page

Caption: Troubleshooting logic for inconsistent ID-8 tumor growth.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1674368?utm_src=pdf-body-img
https://www.benchchem.com/product/b1674368?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MIF
(from ID-8 cells)

p-Akt ↑ p-p53 ↓

Pro-tumor Cytokines ↑
(TNF-α, IL-6, IL-10)

Pro-angiogenic Factors ↑
(VEGF, KC)

Proliferation ↑ Apoptosis ↓

Tumor Growth &
Progression
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Caption: Simplified MIF signaling pathway in ID-8 tumor progression.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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